molecular formula C20H24N2O3 B5798968 [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone

Cat. No.: B5798968
M. Wt: 340.4 g/mol
InChI Key: SSJSFVKROCZYHL-UHFFFAOYSA-N
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Description

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone typically involves a multi-step process. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with piperazine to form the intermediate [2,5-dimethoxyphenyl)methyl]piperazine. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown affinity for certain neurotransmitter receptors, making it a candidate for the development of new drugs targeting neurological disorders .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has been investigated for its use in treating conditions such as anxiety, depression, and schizophrenia due to its interaction with neurotransmitter systems .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the formulation of certain agrochemicals and pesticides .

Mechanism of Action

The mechanism of action of [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. It primarily acts as a ligand for neurotransmitter receptors, modulating their activity. The compound can bind to receptors such as serotonin and dopamine receptors, influencing the release and uptake of these neurotransmitters. This modulation of neurotransmitter systems is responsible for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone lies in its specific substitution pattern and its ability to interact with multiple neurotransmitter receptors.

Properties

IUPAC Name

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-8-9-19(25-2)17(14-18)15-21-10-12-22(13-11-21)20(23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJSFVKROCZYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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